molecular formula C12H11NO5 B048821 (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester CAS No. 5251-81-0

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester

Cat. No. B048821
CAS RN: 5251-81-0
M. Wt: 249.22 g/mol
InChI Key: MAUKRAODYPUHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester" is a chemical compound of interest due to its versatile applications in synthetic organic chemistry. The compound is particularly noteworthy for its role in various chemical reactions and the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related compounds typically involves aldol-type condensation reactions. For example, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related compound, is prepared through aldol-type condensation of ethyl diazoacetate with isatin, demonstrating the synthetic versatility of these compounds under the influence of Lewis acid-induced decomposition reactions (Gioiello et al., 2011).

Molecular Structure Analysis

Structural determination of similar compounds is achieved using various spectroscopic techniques, including X-ray diffraction, which provides insights into the molecular geometry and the nature of intermolecular interactions, such as hydrogen bonding patterns (Şahin et al., 2014).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including nucleophilic substitutions, which result in the formation of new chemical entities with diverse functional groups. For instance, Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate showcases reactions with amines and hydrazines to afford amino substituted products, demonstrating the reactivity of the core structure (Bevk et al., 2001).

Scientific Research Applications

DNA Hybridization Electrochemical Sensor

One notable application involves the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical hybridization sensors. This compound, utilized as a monomer in conducting polymer sensors, facilitates the direct chemical substitution of probe oligonucleotides, allowing for the detection and quantification of single and double-stranded DNA through electrochemical signals. This method offers high sensitivity and specificity, making it valuable for genetic analysis and molecular diagnostics (Cha et al., 2003).

Enzymatic Hydrolysis in Drug Synthesis

Another application is seen in the enzymatic hydrolysis of phthalimide-derived esters, where compounds similar to the targeted chemical structure are processed to produce antiasthma drugs. This process showcases the versatility of immobilized lipase in catalyzing the hydrolysis of ethyl esters, demonstrating a potential pathway for synthesizing biologically active compounds in a more selective and environmentally benign manner (Bevilaqua et al., 2005).

Molecular Interaction Studies

Research on the molecular interactions of N-phthaloylglycine, a compound closely related to the target chemical, in various solvents provides insight into the physicochemical properties of these compounds. Such studies are fundamental for understanding solubility, reactivity, and the overall behavior of these chemicals in different environments, which is crucial for their application in material science and solvent system design (Tekade et al., 2018).

Facile Synthesis of Acid-labile Polymers

Moreover, the synthesis of acid-labile polymers with pendent cyclic ortho esters, utilizing efficient and mild reactions, highlights the application in developing biodegradable materials. These polymers, modified with cyclic ketene acetal derivatives, demonstrate pH-dependent hydrolysis, suggesting their potential use in drug delivery systems where controlled release is required (Cheng et al., 2012).

Advanced Material Synthesis

Lastly, the synthesis and transformations of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate illustrate the compound's utility in creating advanced materials. By treating this compound with various amines and hydrazines, a range of amino substituted products can be obtained, offering a pathway for developing novel materials with specific functionalities (Bevk et al., 2001).

properties

IUPAC Name

ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUKRAODYPUHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200515
Record name Ethyl N-phthalimidoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester

CAS RN

5251-81-0
Record name Ethyl N-phthalimidoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-phthalimidoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl bromoacetate (2.05 g, 12.3 mmol) in dimethylformamide (15 ml), N-hydroxyphthalimide (3.04 g, 18.4 mmol) and Hunig base (N,N-diisopropylethylamine, 4.24 mL) were added at room temperature, and the mixture was stirred at 80° C. overnight. The reaction solution was poured into saturated aqueous solution of ammonium chloride, and the resulting mixture was extracted with ethyl acetate (3×40 ml). The combined organic layer was washed with saturated brine (2×30 ml), dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (100 g, n-hexane/ethyl acetate=2:1) to give (1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester (1.83 g, 60%) as a pale yellow solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.